
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a pyridine ring substituted with a sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of sulfonamides like this compound may involve large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide has several scientific research applications:
Medicine: Sulfonamides have been widely used in the pharmaceutical industry for their antibacterial properties.
Industry: In the polymer industry, sulfonamides are used as additives to enhance the properties of polymers.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide involves its interaction with molecular targets through its sulfonamide group. Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria . The compound may also interact with other molecular pathways depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyclopropoxy and ethyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O3S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-7-5-9(15-8-3-4-8)10(6-12-7)16(11,13)14/h5-6,8H,2-4H2,1H3,(H2,11,13,14) |
Clave InChI |
CSWPEYUJTLPTTQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


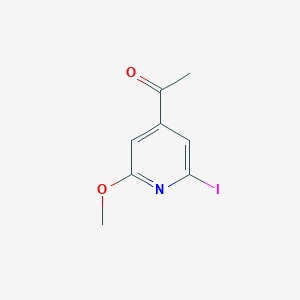

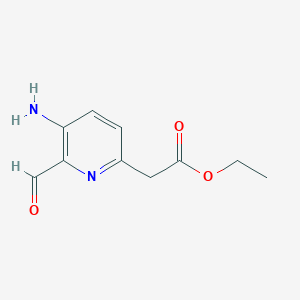

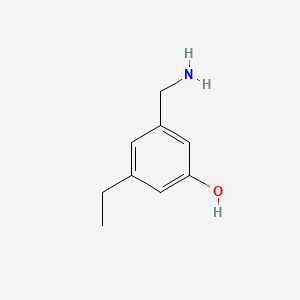
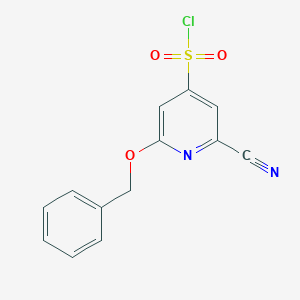
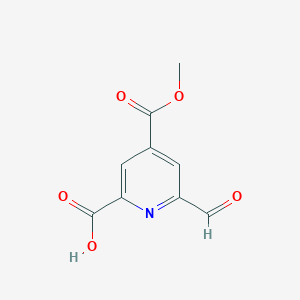
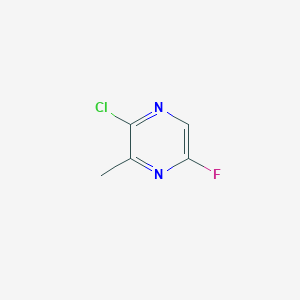


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)



